molecular formula C11H15Cl2NO B1397298 3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1018446-69-9

3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397298
CAS No.: 1018446-69-9
M. Wt: 248.15 g/mol
InChI Key: AEQWXNXQLREUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Pyrrolidines : Pyrrolidines, which include compounds like 3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride, are synthesized in various chemical reactions due to their biological relevance in medicine and industry. A study by Żmigrodzka et al. (2022) discussed the synthesis of pyrrolidines through a [3+2] cycloaddition, emphasizing their application in creating medicinal and agrochemical substances (Żmigrodzka et al., 2022).

  • Derivatization of Pyrrolidines : The derivatization of pyrrolidine compounds, including spectroscopic studies for identifying various hydrochloride salts, was explored by Nycz et al. (2016). This study provides insights into the chemical properties and identification methods for pyrrolidines (Nycz et al., 2016).

Medicinal Chemistry and Biological Applications

  • Pyrrolidine Derivatives in Medicine : The synthesis of pyrrolidine derivatives with potential antithrombin activity was explored by Ayan et al. (2013). This study demonstrates the relevance of such compounds in therapeutic applications, particularly as thrombin inhibitors (Ayan et al., 2013).

  • Antimicrobial Activity : Al-Omar and Amr (2010) synthesized Schiff bases derived from pyrrolidine, revealing their significant antimicrobial activities. Such studies highlight the potential of pyrrolidine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Material Science and Applied Chemistry

  • Spiro[pyrrolidin-3,3'-oxindoles] Synthesis : Chen et al. (2009) described an organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This synthesis method is relevant for both medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

  • Azo Dyes Functionalized with Pyrrolidines : Hofmann et al. (2008) studied the solvatochromism of azo dyes functionalized with pyrrolidine derivatives. These compounds are essential in the dye industry, highlighting the diverse applications of pyrrolidine derivatives (Hofmann et al., 2008).

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQWXNXQLREUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.